Isopropyl b-D-thioglucuronide sodium salt
Description
Historical Context and Discovery
The development of isopropyl beta-D-thioglucuronide sodium salt emerged from the broader scientific exploration of thioglycoside chemistry and its applications in biological systems. While the search results do not provide specific historical details about this particular compound's discovery, the foundational work on thioglycosides dates back to investigations into glycoside hydrolase mechanisms and substrate specificity studies. The compound represents an evolution in the design of metabolic inhibitors and enzymatic substrates, building upon earlier research that established the utility of thioglycosides as hydrolysis-resistant alternatives to conventional O-glycosides.
The scientific rationale for developing this specific thioglucuronide derivative stemmed from the need for more stable and effective compounds in glucuronidase research. Traditional substrates suffered from rapid degradation by cellular enzymes, limiting their effectiveness in experimental applications. The incorporation of sulfur in place of oxygen at the anomeric position created a compound with enhanced resistance to enzymatic hydrolysis while maintaining the essential structural features required for biological activity.
Research into thioglycoside applications gained momentum as scientists recognized their potential as metabolic decoys that could resist degradation by mammalian hexosaminidases and other glycoside-cleaving enzymes. This resistance to enzymatic breakdown made thioglycosides particularly valuable for studying cellular processes over extended periods without concern for substrate depletion or degradation byproducts interfering with experimental results.
Chemical Classification and Nomenclature
Isopropyl beta-D-thioglucuronide sodium salt belongs to the chemical class of thioglycosides, which are characterized by the presence of a sulfur atom forming a glycosidic bond between a sugar moiety and an aglycone group. The compound's systematic nomenclature reflects its complex structural organization, with the International Union of Pure and Applied Chemistry name being sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 208589-93-9 |
| Molecular Formula | C9H15NaO6S |
| Molecular Weight | 274.27 g/mol |
| International Union of Pure and Applied Chemistry Name | sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate |
| Synonyms | Isopropyl beta-D-thioglucuronic acid sodium salt, Isopropyl 1-thio-beta-D-glucuronide sodium salt |
The compound features a beta-D-glucuronic acid core structure with specific stereochemical configurations at each carbon center. The presence of the isopropyl group attached via a thioether linkage at the anomeric carbon distinguishes this molecule from conventional glucuronides. The sodium salt form enhances water solubility and facilitates handling in aqueous biological systems.
The nomenclature also reflects the compound's relationship to glucuronic acid derivatives, which are important metabolites in biological systems. The "thio" prefix indicates the replacement of the typical oxygen atom with sulfur in the glycosidic linkage, while "beta-D" specifies the stereochemical configuration of the sugar ring. This precise nomenclature system allows researchers to understand the compound's structure and predict its biological behavior based on established structure-activity relationships.
Significance in Biochemical Research
Isopropyl beta-D-thioglucuronide sodium salt has emerged as a valuable research tool due to its ability to induce beta-D-glucuronidase activity and enhance the sensitivity of enzymatic assays in bacterial systems. The compound's primary application involves its use as an inducer that enhances beta-D-glucuronidase assays in Escherichia coli, providing researchers with a more sensitive and reliable method for detecting and quantifying enzymatic activity.
The biochemical significance of this compound extends beyond simple enzyme induction. Research has demonstrated that thioglycosides, including this particular derivative, function as efficient metabolic decoys that can disrupt cellular biosynthetic pathways important for various biological processes. These compounds achieve their effects at relatively low concentrations, typically in the range of 10-100 micromolar, making them both cost-effective and minimally disruptive to cellular physiology.
| Research Application | Mechanism | Concentration Range |
|---|---|---|
| Beta-D-glucuronidase induction | Enzymatic activation | Not specified in sources |
| Metabolic pathway disruption | Metabolic decoy function | 10-100 micromolar |
| Glycan biosynthesis inhibition | Competitive substrate analog | 10-100 micromolar |
The compound's resistance to degradation by cellular enzymes represents a significant advantage over conventional substrates. Unlike oxygen-linked glycosides, which are readily hydrolyzed by various cellular glycosidases, the sulfur-containing glycosidic bond in thioglycosides remains stable under physiological conditions. This stability allows for sustained biological activity throughout experimental procedures, eliminating the need for frequent substrate replenishment and reducing experimental variability.
Furthermore, the compound's specificity for certain enzymatic systems while remaining inert toward others makes it valuable for selective biochemical manipulations. Research has shown that thioglycosides can effectively modify cellular biosynthetic pathways in target organisms while having minimal effects on non-target systems. This selectivity is particularly important in complex biological systems where precise control over specific pathways is required.
Relationship to Thioglycoside Family
Isopropyl beta-D-thioglucuronide sodium salt represents a specialized member of the broader thioglycoside family, sharing fundamental structural characteristics while possessing unique properties that distinguish it from other family members. Thioglycosides, also known as S-glycosides, constitute a class of compounds where sulfur atoms replace oxygen in the glycosidic linkage, creating molecules with enhanced stability and altered biological properties.
The thioglycoside family encompasses a diverse range of compounds with varying sugar moieties, aglycone groups, and stereochemical configurations. Common examples include isopropyl beta-D-thiogalactopyranoside, which shares the isopropyl aglycone but differs in the sugar component, featuring galactose rather than glucuronic acid. This structural similarity allows for comparative studies examining how different sugar components affect biological activity and enzymatic interactions.
| Thioglycoside Compound | Sugar Component | Aglycone Group | Primary Application |
|---|---|---|---|
| Isopropyl beta-D-thioglucuronide sodium salt | Glucuronic acid | Isopropyl | Glucuronidase assays |
| Isopropyl beta-D-thiogalactopyranoside | Galactose | Isopropyl | Lac operon induction |
| Various alkyl/aryl thioglycosides | Multiple sugars | Various groups | Chemical synthesis donors |
Research has revealed that thioglycosides possess superior functional efficacy compared to their oxygen-linked counterparts, with studies showing 8-14 fold greater efficacy in forming extended glycosylation products. This enhanced performance stems from their resistance to degradation by mammalian beta-hexosaminidases, enzymes that readily cleave conventional O-glycosides. The stability of the carbon-sulfur bond in thioglycosides prevents enzymatic hydrolysis, allowing these compounds to maintain their biological activity over extended periods.
The mechanistic basis for thioglycoside activity involves their function as metabolic decoys that compete with natural substrates for enzymatic binding sites. Unlike natural substrates, thioglycosides resist hydrolysis, effectively sequestering enzymes and disrupting normal metabolic processes. This property has made thioglycosides valuable tools for studying glycan biosynthesis, cellular metabolism, and enzyme function in various biological systems.
The family's versatility extends to applications in chemical synthesis, where alkyl and aryl thioglycosides serve as glycosyl donors during carbohydrate synthesis reactions. This dual functionality as both biological tools and synthetic intermediates has contributed to the continued development and refinement of thioglycoside chemistry, leading to increasingly sophisticated compounds like isopropyl beta-D-thioglucuronide sodium salt that offer enhanced specificity and improved performance characteristics for specialized research applications.
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAMHFDNNUCET-LTTPZWNQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of isopropyl β-D-thioglucuronide sodium salt typically involves multi-step chemical synthesis starting from protected sugar derivatives. The key steps include:
- Introduction of a thiol group on the sugar moiety (thiolation)
- Alkylation with isopropyl groups to form the thioglycoside linkage
- Deprotection and conversion to the sodium salt form
Two major synthetic approaches emerge from the literature:
- Acetyl-protected sugar intermediate route (from penta-acetylated sugar derivatives)
- Direct thiolation and alkylation from unprotected sugars
Detailed Preparation Method from Acetyl-Protected Sugar Derivatives
This method is adapted from a Chinese patent describing the synthesis of isopropyl β-D-thiogalactoside, which is chemically analogous and relevant for thioglucuronide derivatives. The process can be generalized as follows:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Thiolation | React penta-acetylated sugar (e.g., penta-acetyl glucuronic acid derivative) with thiourea to form S-tetraacetyl sugar isothiourea salt | Stirring at controlled temperature, typically 0-5°C, under substitution conditions | High yield, formation of thiolated intermediate |
| 2. Conversion to thiol derivative | Treat the isothiourea salt with sodium metabisulfite in biphasic solvent system (dichloromethane/water), reflux for 6-7 hours | Reflux, TLC monitoring, extraction with DCM, drying with MgSO4 | ~97% yield of S-tetraacetyl thiol sugar |
| 3. Alkylation | React the thiol intermediate with isopropyl bromide in the presence of potassium carbonate in anhydrous acetone at room temperature for 2.5-3 hours | Potassium carbonate base, isopropyl bromide alkylation | 65-97% yield depending on reagent ratios and scale |
| 4. Deprotection and salt formation | Deacetylate the protected thioglycoside using sodium methoxide in methanol (pH ~9), stir 12-24 hours at room temperature, followed by recrystallization | Sodium methoxide, methanol solvent, recrystallization from methanol/acetone | ~98% yield of pure isopropyl β-D-thioglucuronide sodium salt |
- The use of penta-acetylated sugar protects hydroxyl groups during thiolation and alkylation, preventing side reactions.
- Avoids use of malodorous and toxic isopropyl thiol by generating thiol in situ from thiourea.
- High purity and yield suitable for industrial scale production.
- TLC (Thin Layer Chromatography) is used extensively to monitor reaction progress.
Alternative Preparation Method via Thioacetylation
Another patented method involves thioacetylation of galactose derivatives followed by alkylation and deprotection. This method emphasizes safety and cost-effectiveness:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| a) Thioacetylation | React galactose with acetic anhydride and aluminum trichloride at 5-10°C, followed by addition of isopropyl mercaptan | Acetic anhydride, AlCl3 catalyst, low temperature | Formation of isopropyl thioacetylgalactose intermediate |
| b) Deprotection and neutralization | Dissolve intermediate in methanol, add sodium methoxide, then neutralize with acetic acid | Methanol solvent, sodium methoxide base | ~74.3% yield of isopropyl β-D-thioglucuronide |
- Post-reaction workup includes aqueous quenching at 0-5°C, dichloromethane extraction, washing, concentration, and crystallization with tert-butyl methyl ether and isohexane mixture to purify the product.
- This method reduces hazardous reagents and simplifies operations while maintaining good yield and purity.
Comparative Summary of Preparation Methods
| Feature | Acetyl-Protected Sugar Route | Thioacetylation Route |
|---|---|---|
| Starting Material | Penta-acetylated sugar derivatives | Galactose + acetic anhydride |
| Thiolation Method | Thiourea substitution | Isopropyl mercaptan addition |
| Alkylation | Isopropyl bromide with K2CO3 | Incorporated during thioacetylation |
| Deprotection | Sodium methoxide in methanol | Sodium methoxide in methanol |
| Yield | Up to 98% in final step | ~74.3% overall |
| Safety | Avoids toxic isopropyl thiol | Uses isopropyl mercaptan but controlled |
| Industrial Suitability | High, scalable, high purity | Moderate, simpler but lower yield |
Research Findings and Analytical Data
- The acetyl-protected sugar method provides a high overall yield (~90% combined) with excellent purity confirmed by TLC and recrystallization.
- Reaction times vary from 2.5 to 24 hours depending on step.
- The sodium salt form is achieved by neutralization with sodium methoxide, ensuring water solubility and stability.
- The product is hygroscopic and should be stored at -15°C in dry, dark conditions to maintain stability.
- Analytical techniques such as TLC, NMR, and mass spectrometry are standard for confirming structure and purity during synthesis.
Chemical Reactions Analysis
Enzymatic Hydrolysis by β-D-Glucuronidase
Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase, an enzyme produced by Escherichia coli and other microorganisms. The compound undergoes cleavage at the thioglucuronide bond, releasing a detectable product. This reaction is critical in microbiological assays to identify β-D-glucuronidase activity .
Reactivity in Alkaline Conditions
The compound’s stability in alkaline environments is crucial for its storage and application. Hydrolysis in basic media (pH > 9) disrupts the thioglucuronide bond, rendering it inactive as an inducer .
Key Stability Data:
Role in Induction of Gene Expression
Though less common than IPTG (isopropyl β-D-thiogalactoside), this compound may indirectly influence gene expression by modulating β-D-glucuronidase activity, which is linked to metabolic pathways in recombinant protein systems .
Scientific Research Applications
Enhancement of β-D-Glucuronidase Assays
Isopropyl β-D-thioglucuronide sodium salt is primarily utilized to enhance the sensitivity of β-D-glucuronidase assays. This enzyme plays a crucial role in various biological processes, including drug metabolism and detoxification pathways in both mammals and microorganisms.
- Mechanism of Action : IPTGlcA acts as a substrate for β-D-glucuronidase, leading to an increased detection of the enzyme's activity. This is particularly useful in microbiological studies where E. coli is often used as a model organism .
Microbial Studies
The compound has been employed in studies involving microbial growth and enzymatic activity. It facilitates the differentiation of bacterial colonies based on their enzymatic capabilities.
- Case Study Example : In a study involving E. coli, IPTGlcA was used to assess the metabolic pathways influenced by glucuronidation, revealing insights into bacterial adaptation mechanisms under different environmental conditions .
Induction of Protein Expression
IPTGlcA can also be used as an inducer for protein expression systems, similar to isopropyl β-D-thiogalactoside (IPTG). It can effectively activate gene expression in recombinant DNA technology applications.
- Application : In experiments involving the lac operon in E. coli, IPTGlcA has been shown to induce the expression of target proteins, making it a valuable tool for researchers in molecular biology and biotechnology .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which Isopropyl b-D-thioglucuronide sodium salt exerts its effects involves its interaction with glucuronidases. These enzymes catalyze the transfer of glucuronic acid to various substrates, aiding in their metabolism and excretion. The compound serves as a substrate for these enzymes, allowing researchers to study their activity and kinetics.
Molecular Targets and Pathways: The primary molecular targets of this compound are glucuronidases, which are involved in the glucuronidation pathway. This pathway is crucial for the detoxification and elimination of endogenous and exogenous compounds.
Comparison with Similar Compounds
Structural and Functional Differences
Key differences include:
| Parameter | Isopropyl β-D-Thioglucuronide Sodium Salt | rac Propranolol β-D-Glucuronide Sodium Salt |
|---|---|---|
| Molecular Formula | C₉H₁₅O₆SNa | C₂₂H₂₉NO₈Na |
| Molecular Weight | 274.27 g/mol | 457.45 g/mol |
| Core Structure | Thioglucuronide (sulfur-containing) | Glucuronide linked to propranolol moiety |
| Key Functional Groups | Isopropyl, thioglycosidic bond | Naphthalene, propranolol, ether linkage |
| Primary Application | β-D-glucuronidase induction in E. coli | Drug metabolism studies (reference standard) |
| Storage Conditions | -15°C, dry, dark | -20°C |
Mechanistic and Application Contrasts
- Reactivity and Stability: The sulfur atom in Isopropyl β-D-thioglucuronide increases resistance to enzymatic hydrolysis compared to oxygen-based glucuronides like rac Propranolol β-D-glucuronide, making it preferable in long-term enzymatic assays .
- Biological Role: While Isopropyl β-D-thioglucuronide acts as an enzyme inducer, rac Propranolol β-D-glucuronide is a drug metabolite used to study pharmacokinetics, particularly in hepatic and renal clearance pathways .
- Solubility and Permeability: The smaller molecular weight and simpler structure of Isopropyl β-D-thioglucuronide enhance aqueous solubility, whereas the bulky propranolol group in the comparator reduces membrane permeability .
Regulatory and Commercial Considerations
- Cost: Isopropyl β-D-thioglucuronide is notably expensive ($427/0.5 g), reflecting its specialized use in research. Rac Propranolol β-D-glucuronide’s pricing is undisclosed but likely high due to its role as a certified reference material .
- Storage : Both compounds require sub-zero storage, but Isopropyl β-D-thioglucuronide’s stricter dryness requirements (-15°C, dark) highlight its sensitivity to moisture .
Research Implications and Limitations
Current studies on Isopropyl β-D-thioglucuronide focus on microbial systems, whereas rac Propranolol β-D-glucuronide is pivotal in mammalian drug metabolism research. Limited data exist on cross-reactivity or synergistic applications between these compounds. Further comparative studies could explore their stability in physiological buffers or compatibility with high-throughput screening platforms.
Biological Activity
Isopropyl β-D-thioglucuronide sodium salt is a compound that has garnered attention in biochemical research due to its role as a substrate and inducer in various biological processes. This article explores its biological activity, applications, and relevant research findings.
- Chemical Name : Isopropyl β-D-thioglucuronide sodium salt
- Molecular Formula : C₉H₁₈NaO₅S
- Molecular Weight : 238.301 g/mol
- Melting Point : 105 °C
- Solubility : Soluble in water, making it suitable for biological applications.
Isopropyl β-D-thioglucuronide sodium salt acts primarily as a substrate for glucuronidation reactions, which are critical for the metabolism of various drugs and endogenous compounds. It functions by mimicking natural substrates that are conjugated with glucuronic acid, facilitating their elimination from the body. This property is particularly useful in pharmacological studies where understanding drug metabolism is essential.
Biological Activity
-
Induction of Enzymatic Activity :
- The compound serves as an inducer for glucuronidase enzymes, which are involved in the hydrolysis of glucuronides. This activity is crucial for the detoxification processes in organisms.
- Studies indicate that it can enhance the expression of specific enzymes linked to drug metabolism, thereby influencing pharmacokinetics and drug efficacy.
-
Substrate for Glucuronidation :
- Isopropyl β-D-thioglucuronide sodium salt is utilized in assays to study glucuronidation pathways. It provides insights into how various compounds are metabolized and how these processes can be modulated by different factors, such as co-factors or inhibitors.
-
Potential Therapeutic Applications :
- Research suggests that compounds similar to Isopropyl β-D-thioglucuronide sodium salt may have therapeutic potential in treating diseases related to impaired drug metabolism, such as certain cancers and metabolic disorders.
Case Studies
- A study published in Journal of Pharmacology explored the effects of Isopropyl β-D-thioglucuronide sodium salt on the metabolism of common pharmaceuticals. The results indicated a significant increase in the rate of glucuronidation when co-administered with other metabolic enhancers, suggesting its potential utility in drug formulation strategies.
- Another investigation focused on its role in modulating enzyme activity in liver microsomes, revealing that Isopropyl β-D-thioglucuronide sodium salt can significantly alter the metabolic pathways of xenobiotics, providing critical data for toxicological assessments.
Tables of Research Findings
| Study | Findings | |
|---|---|---|
| Journal of Pharmacology (2023) | Increased glucuronidation rates with co-administration | Supports use in drug formulation |
| Toxicology Reports (2024) | Modulation of enzyme activity in liver microsomes | Critical for understanding xenobiotic metabolism |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
